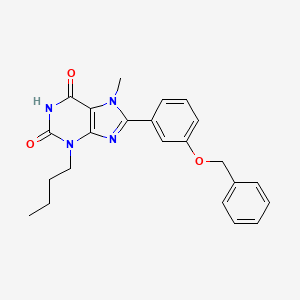
3-Butyl-7-methyl-8-(3-phenylmethoxyphenyl)purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Butyl-7-methyl-8-(3-phenylmethoxyphenyl)purine-2,6-dione, also known as Ro 31-8220, is a synthetic compound that belongs to the class of bisindolylmaleimides. This compound has been widely used in scientific research for its ability to selectively inhibit protein kinase C (PKC) isoforms.
Mechanism of Action
3-Butyl-7-methyl-8-(3-phenylmethoxyphenyl)purine-2,6-dione 31-8220 selectively inhibits PKC isoforms by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its downstream targets, leading to the inhibition of various cellular processes.
Biochemical and Physiological Effects:
3-Butyl-7-methyl-8-(3-phenylmethoxyphenyl)purine-2,6-dione 31-8220 has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines. 3-Butyl-7-methyl-8-(3-phenylmethoxyphenyl)purine-2,6-dione 31-8220 has also been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and immune response. Additionally, 3-Butyl-7-methyl-8-(3-phenylmethoxyphenyl)purine-2,6-dione 31-8220 has been shown to inhibit the activation of MAPK and Akt signaling pathways.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 3-Butyl-7-methyl-8-(3-phenylmethoxyphenyl)purine-2,6-dione 31-8220 in lab experiments is its ability to selectively inhibit PKC isoforms. This allows researchers to study the role of specific PKC isoforms in various cellular processes. However, one of the limitations of using 3-Butyl-7-methyl-8-(3-phenylmethoxyphenyl)purine-2,6-dione 31-8220 is its potential off-target effects. 3-Butyl-7-methyl-8-(3-phenylmethoxyphenyl)purine-2,6-dione 31-8220 has been shown to inhibit other kinases such as PDK1 and PIM1, which may affect the interpretation of results.
Future Directions
There are several future directions for the use of 3-Butyl-7-methyl-8-(3-phenylmethoxyphenyl)purine-2,6-dione 31-8220 in scientific research. One area of interest is the role of PKC isoforms in cancer progression and metastasis. 3-Butyl-7-methyl-8-(3-phenylmethoxyphenyl)purine-2,6-dione 31-8220 has been shown to inhibit the proliferation of various cancer cell lines, and further research is needed to determine its potential as a cancer therapeutic. Additionally, the development of more selective PKC inhibitors may help to address some of the limitations of 3-Butyl-7-methyl-8-(3-phenylmethoxyphenyl)purine-2,6-dione 31-8220. Finally, the use of 3-Butyl-7-methyl-8-(3-phenylmethoxyphenyl)purine-2,6-dione 31-8220 in combination with other inhibitors may provide insights into the complex signaling pathways involved in various cellular processes.
Synthesis Methods
3-Butyl-7-methyl-8-(3-phenylmethoxyphenyl)purine-2,6-dione 31-8220 can be synthesized by reacting 3-phenylmethoxyphenylindole with 2,6-dimethyl-3,5-dioxoheptanedioic acid in the presence of a dehydrating agent such as thionyl chloride. The resulting compound is then treated with butyllithium and methyl iodide to obtain 3-Butyl-7-methyl-8-(3-phenylmethoxyphenyl)purine-2,6-dione 31-8220.
Scientific Research Applications
3-Butyl-7-methyl-8-(3-phenylmethoxyphenyl)purine-2,6-dione 31-8220 has been extensively used in scientific research to study the role of PKC isoforms in various cellular processes. It has been shown to inhibit PKCα, PKCβ, PKCγ, PKCδ, PKCε, and PKCζ isoforms with varying degrees of selectivity. 3-Butyl-7-methyl-8-(3-phenylmethoxyphenyl)purine-2,6-dione 31-8220 has been used to study the role of PKC isoforms in cell proliferation, differentiation, apoptosis, and signal transduction pathways.
properties
IUPAC Name |
3-butyl-7-methyl-8-(3-phenylmethoxyphenyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3/c1-3-4-13-27-21-19(22(28)25-23(27)29)26(2)20(24-21)17-11-8-12-18(14-17)30-15-16-9-6-5-7-10-16/h5-12,14H,3-4,13,15H2,1-2H3,(H,25,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLVVCYCWCMAESX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C(C(=O)NC1=O)N(C(=N2)C3=CC(=CC=C3)OCC4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Butyl-7-methyl-8-(3-phenylmethoxyphenyl)purine-2,6-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-[(3,5-dibromo-2-hydroxyphenyl)methylideneamino]-4-methoxyphenyl]acetamide](/img/structure/B7534838.png)
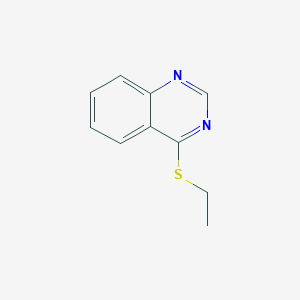
![1-benzyl-N-[2-(2,4-dichlorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B7534846.png)
![2-(dimethylamino)-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-5-nitrobenzamide](/img/structure/B7534860.png)
![2-(methoxymethyl)-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)-1,3-thiazole-4-carboxamide](/img/structure/B7534873.png)
![[2-[(3,5-Dichloro-4-methylpyridin-2-yl)amino]-2-oxoethyl] 2-(furan-2-ylmethyl)-1,3-dioxoisoindole-5-carboxylate](/img/structure/B7534884.png)
![N-[2-(diethylamino)-2-oxoethyl]-2,3-dimethyl-1H-indole-5-carboxamide](/img/structure/B7534893.png)
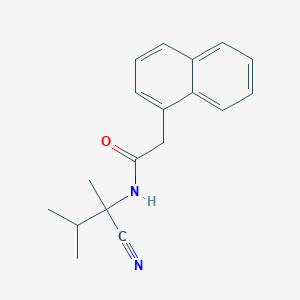
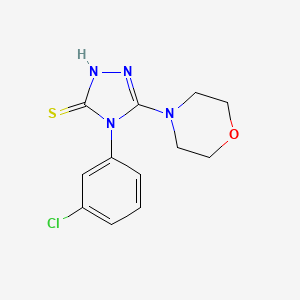
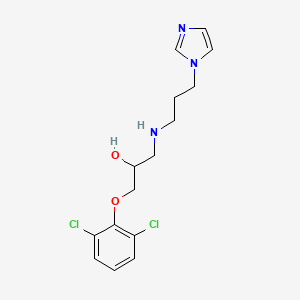
![N-[(4-methoxyphenyl)methyl]-5-thia-1,7-diazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,9,11-pentaene-4-carboxamide](/img/structure/B7534916.png)
![N-[[4-(3-chlorophenyl)oxan-4-yl]methyl]-2-(methoxymethyl)-1,3-thiazole-4-carboxamide](/img/structure/B7534917.png)
![(1-Benzylpyrrolidin-2-yl)-[4-(1,3-thiazol-2-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B7534919.png)
![2-(4-Chlorophenyl)-5-[(4-methyl-5-phenyl-1,2,4-triazol-3-yl)sulfanylmethyl]-1,3,4-oxadiazole](/img/structure/B7534920.png)